molecular formula C20H18N4O4 B2497083 N-(2-((6-(pyridin-2-yl)pyridazin-3-yl)oxy)ethyl)-2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamide CAS No. 1257551-00-0

N-(2-((6-(pyridin-2-yl)pyridazin-3-yl)oxy)ethyl)-2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamide

Cat. No. B2497083
CAS RN: 1257551-00-0
M. Wt: 378.388
InChI Key: HEYVGPHAACDBLI-UHFFFAOYSA-N
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Description

The compound “N-(2-((6-(pyridin-2-yl)pyridazin-3-yl)oxy)ethyl)-2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamide” is a complex organic molecule. It contains several functional groups and rings, including a pyridazin-3-yl group, a pyridin-2-yl group, and a benzo[b][1,4]dioxine ring .

Scientific Research Applications

Catalysis and Synthesis of Aromatic Ketones

The compound exhibits potential in copper-catalyzed synthesis. Specifically, it enables the efficient conversion of pyridin-2-yl-methanes to pyridin-2-yl-methanones through a direct Csp3-H oxidation approach using water under mild conditions . This method is valuable for the preparation of aromatic ketones, which are crucial pharmaceutical intermediates.

N-Heterocycle Formation

Preliminary synthetic applications of N-(pyridin-2-yl)imidates derived from this compound have been explored. These imidates can be readily converted into N-heterocycles, such as 2-(4-chlorophenyl)-4,5-dihydro-1H-imidazole and 2-(4-chlorophenyl)-1,4,5,6-tetrahydropyrimidine, in the presence of corresponding ethylenediamine and 1,3-diaminopropane .

Antifungal Activity

Studies have investigated the antifungal properties of related compounds. While specific data on this compound are not available, it’s worth exploring its potential as an antifungal agent. Researchers typically assess inhibition zones and minimum inhibitory concentrations (MIC) to evaluate antifungal activity .

Anti-Tubercular Agents

Although not directly studied for anti-tubercular activity, molecular docking studies can provide insights into potential interactions with relevant targets. Further research could explore its efficacy against tuberculosis .

Cytotoxicity in Cancer Cells

The compound’s structural features make it interesting for cytotoxicity studies. Novel compounds based on similar scaffolds have been tested against human cancer cell lines. Investigating its cytotoxic effects on cell viability (e.g., HepG2 and MDA-MB-231) could yield valuable information .

Mechanism of Action

Target of Action

The primary targets of this compound are yet to be identified. The compound is a novel structure and its specific targets in the biological system are still under investigation .

Mode of Action

It is known that the compound interacts with its targets in a specific manner, leading to changes in the biological system

Biochemical Pathways

The biochemical pathways affected by this compound are currently unknown. Given its unique structure, it is likely that it interacts with multiple pathways, leading to a variety of downstream effects

Pharmacokinetics

The bioavailability, which is influenced by these properties, is also unknown . Future pharmacokinetic studies will provide valuable information about how this compound is absorbed and distributed in the body, how it is metabolized, and how it is excreted.

Result of Action

The molecular and cellular effects of this compound’s action are currently under investigation. Preliminary studies suggest that it may have cytotoxic activity against certain human cancer cell lines . .

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. These may include the pH of the environment, the presence of other molecules, and the specific conditions within the cell

properties

IUPAC Name

N-[2-(6-pyridin-2-ylpyridazin-3-yl)oxyethyl]-2,3-dihydro-1,4-benzodioxine-3-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H18N4O4/c25-20(18-13-27-16-6-1-2-7-17(16)28-18)22-11-12-26-19-9-8-15(23-24-19)14-5-3-4-10-21-14/h1-10,18H,11-13H2,(H,22,25)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HEYVGPHAACDBLI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(OC2=CC=CC=C2O1)C(=O)NCCOC3=NN=C(C=C3)C4=CC=CC=N4
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H18N4O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

378.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(2-((6-(pyridin-2-yl)pyridazin-3-yl)oxy)ethyl)-2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamide

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